molecular formula C24H25NO4 B11492255 3-(3,4-diethoxybenzyl)-6-phenyl-6,7-dihydro-2,1-benzoxazol-4(5H)-one CAS No. 696631-26-2

3-(3,4-diethoxybenzyl)-6-phenyl-6,7-dihydro-2,1-benzoxazol-4(5H)-one

Cat. No.: B11492255
CAS No.: 696631-26-2
M. Wt: 391.5 g/mol
InChI Key: QRGJQOZDMWXVAZ-UHFFFAOYSA-N
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Description

3-(3,4-diethoxybenzyl)-6-phenyl-6,7-dihydro-2,1-benzoxazol-4(5H)-one is a complex organic compound with a unique structure that combines benzoxazole and benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-diethoxybenzyl)-6-phenyl-6,7-dihydro-2,1-benzoxazol-4(5H)-one typically involves multiple steps. One common method starts with the preparation of the benzoxazole core, followed by the introduction of the benzyl and phenyl groups. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dichloromethane or toluene. The temperature and pH must be carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-diethoxybenzyl)-6-phenyl-6,7-dihydro-2,1-benzoxazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens (chlorine, bromine) or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

3-(3,4-diethoxybenzyl)-6-phenyl-6,7-dihydro-2,1-benzoxazol-4(5H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3,4-diethoxybenzyl)-6-phenyl-6,7-dihydro-2,1-benzoxazol-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-dimethoxybenzyl)-6-phenyl-6,7-dihydro-2,1-benzoxazol-4(5H)-one
  • 3-(3,4-dihydroxybenzyl)-6-phenyl-6,7-dihydro-2,1-benzoxazol-4(5H)-one

Uniqueness

3-(3,4-diethoxybenzyl)-6-phenyl-6,7-dihydro-2,1-benzoxazol-4(5H)-one is unique due to the presence of the diethoxybenzyl group, which can influence its solubility, stability, and reactivity compared to similar compounds. This uniqueness can make it more suitable for specific applications, such as in drug development or materials science.

Properties

CAS No.

696631-26-2

Molecular Formula

C24H25NO4

Molecular Weight

391.5 g/mol

IUPAC Name

3-[(3,4-diethoxyphenyl)methyl]-6-phenyl-6,7-dihydro-5H-2,1-benzoxazol-4-one

InChI

InChI=1S/C24H25NO4/c1-3-27-21-11-10-16(12-22(21)28-4-2)13-23-24-19(25-29-23)14-18(15-20(24)26)17-8-6-5-7-9-17/h5-12,18H,3-4,13-15H2,1-2H3

InChI Key

QRGJQOZDMWXVAZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CC2=C3C(=NO2)CC(CC3=O)C4=CC=CC=C4)OCC

Origin of Product

United States

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